molecular formula C9H10BrNO3 B1640736 Ethyl 5-bromo-2-methoxynicotinate

Ethyl 5-bromo-2-methoxynicotinate

Cat. No.: B1640736
M. Wt: 260.08 g/mol
InChI Key: YFZNSANSRYNSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-bromo-2-methoxynicotinate (CAS 213193-29-4) is a brominated nicotinic acid derivative widely used in pharmaceutical and organic synthesis research. Key properties include:

  • Molecular weight: 260.09 g/mol .
  • Purity: ≥98% (GLPBIO, Aladdin) or 95% (CymitQuimica), depending on the supplier .
  • Applications: Primarily serves as a precursor for synthesizing active pharmaceutical intermediates, such as kinase inhibitors or antiviral agents .
  • Storage: Stable at -80°C for 6 months or -20°C for 1 month; solubility in DMSO is critical for stock solutions .

Properties

IUPAC Name

ethyl 5-bromo-2-methoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-3-14-9(12)7-4-6(10)5-11-8(7)13-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZNSANSRYNSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 5-bromo-2-methoxynicotinate belongs to a broader class of substituted nicotinates. Below is a comparative analysis of its closest analogs:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Purity Key Applications Reference
This compound 213193-29-4 -Br, -OCH₃, ethyl ester 260.09 95–98% Pharmaceutical intermediate
Mthis compound 122433-41-4 -Br, -OCH₃, methyl ester 246.06 98% Cross-coupling reactions (e.g., Suzuki)
5-Bromo-2-methoxy-nicotinic acid 54916-66-4 -Br, -OCH₃, carboxylic acid 232.03 ≥98% Intermediate for further functionalization
Ethyl 5-bromo-2-methylnicotinate N/A -Br, -CH₃, ethyl ester ~244.10 Not specified Pharmaceutical intermediate
Ethyl 5-bromo-6-chloronicotinate 1192263-86-7 -Br, -Cl, ethyl ester 278.54 Not specified Halogenated building block

Substituent Effects on Reactivity and Solubility

  • Ester vs. Acid : The ethyl ester group enhances lipid solubility compared to the carboxylic acid form, making it more suitable for organic-phase reactions .
  • Methoxy vs. Methyl : The methoxy group (-OCH₃) increases electron density on the aromatic ring, facilitating electrophilic substitution, whereas the methyl group (-CH₃) offers steric hindrance .
  • Halogen Position : Bromine at the 5-position (vs. 6-position in Ethyl 5-bromo-6-chloronicotinate) directs reactivity in cross-coupling reactions .

Price and Availability

  • This compound is priced at €100/g (1g scale, 95% purity) , while methyl analogs (e.g., Mthis compound) are similarly priced but offer lower molecular weight for cost-efficient molar scaling .

Pharmaceutical Intermediates

This compound is a key precursor for:

  • Kinase inhibitors : Bromine facilitates halogen bonding with target proteins .
  • Antiviral agents : Methoxy groups enhance metabolic stability compared to hydroxyl analogs .

Limitations and Challenges

  • Purity Variability : Commercial samples range from 95% to 98%, requiring additional purification for sensitive reactions .
  • Storage Sensitivity : Degrades within a month at -20°C, necessitating strict cold-chain management .

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